Isolated Yield of N-Methylindole: N-Methyl vs. N-Benzyl Analog Under Identical Heterogeneous Catalysis
In the MCM-41-SO₃H-catalyzed intramolecular cyclization of N-(2,2-diethoxyethyl)anilines to 2,3-unsubstituted indoles, N-(2,2-diethoxyethyl)-N-methylaniline (the target compound) provides a ~96% isolated yield of 1-methylindole. Under the identical protocol, the directly comparable N-benzyl analog, N-benzyl-N-(2,2-diethoxyethyl)aniline, yields only ~62% of 1-benzylindole [1]. This represents a 34 percentage-point yield advantage for the N-methyl substrate in a reaction where both the product utility and the substrate cost are critical procurement considerations [2].
| Evidence Dimension | Isolated product yield in MCM-41-SO3H-catalyzed indole cyclization |
|---|---|
| Target Compound Data | ~96% isolated yield (1-methylindole) |
| Comparator Or Baseline | N-Benzyl-N-(2,2-diethoxyethyl)aniline: ~62% isolated yield (1-benzylindole) |
| Quantified Difference | Δ = +34 percentage points (absolute); ~1.55-fold relative yield improvement |
| Conditions | Substrate (2 mmol), MCM-41-SO₃H (0.10 g), toluene (10 mL), reflux, monitored by GC; purified by flash column chromatography on basic Al₂O₃ |
Why This Matters
A 34-percentage-point yield difference under identical conditions directly translates into significantly lower raw material cost per unit of target indole product, making the N-methyl compound the economically preferable choice for routes requiring N-methylindole.
- [1] ChemSrc Paper Summary: Sun, N. et al. Tetrahedron 2013, 69, 3927–3933. Isolated yields tabulated: 32431-43-9 (N-methyl) ≈96%; N-benzyl analog ≈62%. https://m.chemsrc.com/en/Paper/18000.html. View Source
- [2] Sun, N.; Hong, L.; Huang, F.; Ren, H.; Mo, W.; Hu, B.; Shen, Z.; Hu, X. Tetrahedron 2013, 69 (19), 3927–3933. General procedure and substrate scope. View Source
